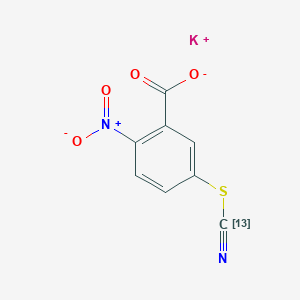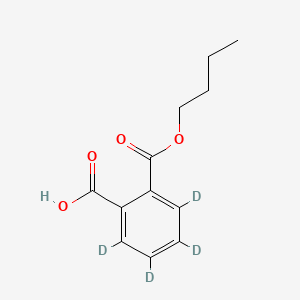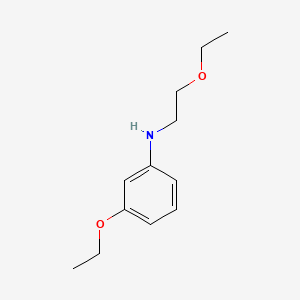
4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with corresponding reagents. For instance, a two-step synthesis of 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol from 2,4,6-triiodophenol has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde” are not documented, similar compounds have been involved in various chemical reactions. For example, m-aryloxy phenols have been prepared through innovative synthetic methods, allowing for the preparation of complex m-aryloxy phenols with functional groups .Wissenschaftliche Forschungsanwendungen
Modulator of Energy Metabolism
3,5-Diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has been shown to have interesting metabolic activities . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . This makes it a potent modulator of energy metabolism.
Potential Antiobesity Agent
3,5-Diiodo-L-thyronine (3,5-T2) has been proposed as a potential hypolipidemic agent for the treatment of obesity . It affects energy and lipid metabolism without the thyromimetic side effects typically associated with T3 administration .
Thyromimetic Effects
Despite its potential as an antiobesity agent, 3,5-T2 has been shown to have thyromimetic effects similar to those of T3 in diet-induced obese male C57BL/6J mice . This includes negative feedback regulation on the hypothalamus-pituitary-thyroid axis and changes in gene expression related to lipid metabolism .
Inhibitory Activity Against Hepatocellular Carcinoma (HCC) Cell Lines
A 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two HCC cell lines, Huh7 and Ha22T . This includes anti-proliferation and induction of apoptosis .
Use in Scientific Research
The compound is used in scientific research, particularly in the field of applied science . It is used in research projects to complete a master’s degree in scientific research .
Use in Chemical Industry
The compound is available for purchase from chemical suppliers, indicating its use in the chemical industry .
Wirkmechanismus
Target of Action
The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .
Mode of Action
3,5-Diiodo Thyroaldehyde interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .
Biochemical Pathways
The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .
Pharmacokinetics
It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .
Result of Action
The action of 3,5-Diiodo Thyroaldehyde results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .
Action Environment
The action, efficacy, and stability of 3,5-Diiodo Thyroaldehyde can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQONMRPJGSIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747687 |
Source


|
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
CAS RN |
2828-49-1 |
Source


|
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

